4-Butylresorcinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

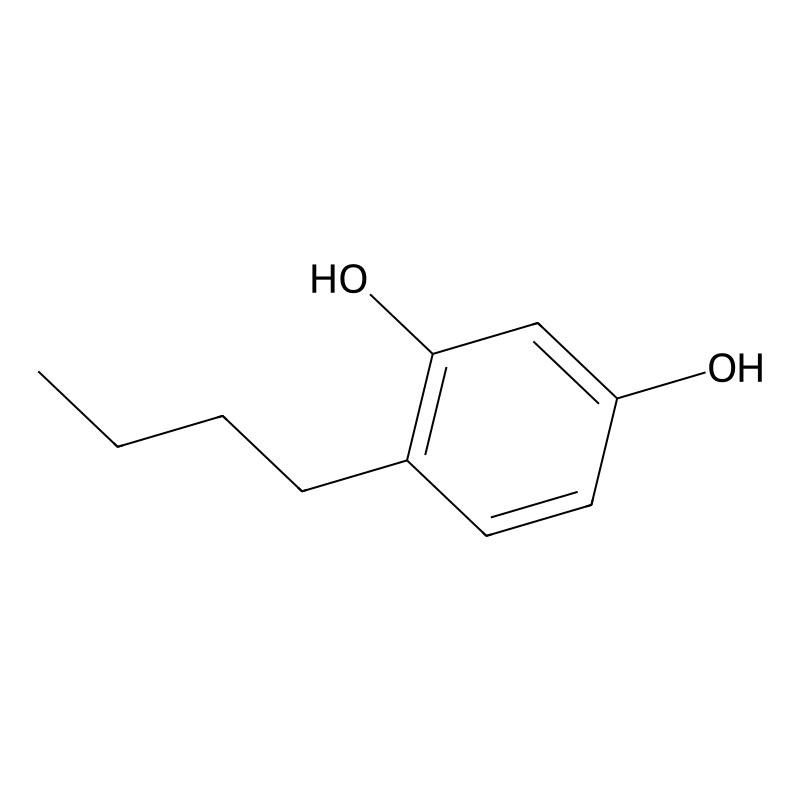

4-Butylresorcinol, also known as 4-n-butylresorcinol, is a synthetic compound classified as a resorcinol derivative. Its chemical structure is characterized by the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. This compound appears as a light beige powder and is primarily used in cosmetic formulations for its skin-lightening properties. It acts by inhibiting the activity of tyrosinase, an enzyme crucial for melanin production, thereby reducing hyperpigmentation and promoting an even skin tone .

4-Butylresorcinol works by inhibiting the enzyme tyrosinase. Tyrosinase plays a key role in melanin production. By inhibiting this enzyme, 4-Butylresorcinol reduces melanin formation, leading to a lightening effect on hyperpigmented areas [, ]. Studies suggest that 4-Butylresorcinol might be more potent than other tyrosinase inhibitors like kojic acid and arbutin.

While generally considered safe for topical use in cosmetics, some studies suggest potential for mild irritation in sensitive individuals []. More research is needed to determine long-term safety and potential side effects. As with any new ingredient, it's advisable to consult a dermatologist before using products containing 4-Butylresorcinol.

The primary reaction involving 4-butylresorcinol is its interaction with tyrosinase, where it serves both as a substrate and an inhibitor. In the presence of hydrogen peroxide or ascorbic acid, 4-butylresorcinol can be hydroxylated to form o-diphenol, which is subsequently oxidized to o-quinone and then isomerizes to p-quinone. This series of reactions highlights its dual role in the inhibition of melanin synthesis while also undergoing transformation within the enzymatic pathway .

4-Butylresorcinol exhibits significant biological activity, particularly as a potent inhibitor of tyrosinase and tyrosinase-related protein-1. Its ability to inhibit these enzymes makes it effective in reducing melanin production, thus serving as a valuable agent in cosmetic applications aimed at treating conditions such as melasma and other forms of hyperpigmentation. Additionally, it possesses antioxidant properties that help protect skin cells from oxidative stress caused by environmental factors .

The synthesis of 4-butylresorcinol typically begins with resorcinol, which undergoes butylation through a series of chemical modifications. A common method involves mixing resorcinol with n-heptane and sodium hydroxide under controlled temperatures to facilitate the reaction. Following this, various purification steps are undertaken to isolate the final product, yielding high purity levels suitable for cosmetic use .

4-Butylresorcinol finds extensive applications in the cosmetic industry due to its skin-lightening effects. It is commonly incorporated into formulations such as serums, creams, and spot treatments targeting hyperpigmentation issues like dark spots and uneven skin tone. Furthermore, its antioxidant properties contribute to skin protection against environmental damage . Other notable applications include:

- Sunscreen formulations: Due to its UV absorption capabilities.

- Anti-aging products: By mitigating oxidative stress on skin cells.

Research indicates that 4-butylresorcinol can exhibit additive effects when combined with other compounds such as hinokitiol, enhancing its efficacy in reducing melanin synthesis by further lowering the expression of microphthalmia-associated transcription factor (MITF) without inducing cytotoxicity . These interactions are critical for optimizing formulations aimed at treating pigmentation disorders.

Several compounds share structural or functional similarities with 4-butylresorcinol, particularly in their roles as skin-lightening agents. Notable comparisons include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Hydroquinone | Inhibits tyrosinase | Considered effective but associated with side effects. |

| Kojic Acid | Inhibits tyrosinase and has antioxidant properties | Derived from fungi; often used in natural formulations. |

| Niacinamide | Reduces melanin transfer | Known for anti-inflammatory properties; well-tolerated by sensitive skin. |

| Arbutin | Glycosylated form of hydroquinone | Less potent than hydroquinone; safer profile for use in cosmetics. |

Uniqueness of 4-Butylresorcinol: Unlike hydroquinone, which has been linked to various side effects, 4-butylresorcinol offers a safer alternative for skin lightening without significant irritation or sensitivity issues. Its potent inhibitory effect on tyrosinase makes it particularly effective in cosmetic applications aimed at hyperpigmentation .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (97.8%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard